molecular formula C4H11ClFNO2S B6219366 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride CAS No. 2751610-17-8

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride

Cat. No.: B6219366
CAS No.: 2751610-17-8
M. Wt: 191.65 g/mol
InChI Key: QJHJJBOBYJEMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)propane-1-sulfonyl fluoride hydrochloride (MPSF) is a widely used reagent in the scientific community, particularly in the fields of biochemistry and physiology. It is a versatile reagent that can be used for a variety of reactions, including the synthesis of peptides and proteins, hydrolysis of proteins or peptides, and the binding of small molecules to proteins or peptides. MPSF is also used in the synthesis of peptide nucleic acids (PNA) and in the immobilization of enzymes and other biomolecules.

Scientific Research Applications

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride is a versatile reagent that is used in a wide variety of scientific research applications. It is commonly used in peptide and protein synthesis, as well as in the hydrolysis of proteins and peptides. This compound is also used in the synthesis of peptide nucleic acids (PNA), and in the immobilization of enzymes and other biomolecules. Additionally, it is used in the synthesis of fluorescent probes for cell imaging, and in the detection and quantification of proteins and peptides.

Mechanism of Action

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride acts as a fluorinating agent, which means it can add a fluorine atom to a molecule. This process is known as fluorination, and it can be used to modify proteins and peptides, as well as to synthesize peptide nucleic acids (PNA). In the presence of a base, this compound can also hydrolyze proteins and peptides, breaking them down into their component amino acids.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can be used to modify proteins and peptides, and to synthesize peptide nucleic acids (PNA). Additionally, it has been shown to be effective in the hydrolysis of proteins and peptides, as well as in the immobilization of enzymes and other biomolecules. Furthermore, studies have demonstrated that this compound can be used to detect and quantify proteins and peptides, as well as to synthesize fluorescent probes for cell imaging.

Advantages and Limitations for Lab Experiments

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride has several advantages for laboratory experiments. It is a versatile reagent that can be used for a variety of reactions, including the synthesis of peptides and proteins, hydrolysis of proteins or peptides, and the binding of small molecules to proteins or peptides. Additionally, it is relatively inexpensive, and can be synthesized in a relatively short amount of time. However, it is important to note that this compound is a highly reactive reagent, and should be handled with caution. Additionally, it is important to note that this compound can cause skin and eye irritation, and should be used in a well-ventilated area.

Future Directions

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride has a wide range of applications in the scientific community, and has the potential to be used in a variety of new and innovative ways. In the future, this compound could be used to develop new methods for the synthesis of peptides and proteins, as well as for the immobilization of enzymes and other biomolecules. Additionally, it could be used to develop new methods for the detection and quantification of proteins and peptides, as well as for the synthesis of fluorescent probes for cell imaging. Finally, this compound could be used to develop new methods for the hydrolysis of proteins and peptides, as well as for the synthesis of peptide nucleic acids (PNA).

Synthesis Methods

3-(methylamino)propane-1-sulfonyl fluoride hydrochloride is synthesized by the reaction of 3-methylaminopropane-1-sulfonamide with fluorosulfonic acid in the presence of a base such as sodium hydroxide. The reaction produces a mixture of this compound and a sulfonamide by-product. The mixture is then purified by recrystallization or column chromatography to obtain pure this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride involves the reaction of propane-1-sulfonyl chloride with methylamine followed by treatment with hydrogen fluoride gas to yield the final product.", "Starting Materials": [ "Propane-1-sulfonyl chloride", "Methylamine", "Hydrogen fluoride gas", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Propane-1-sulfonyl chloride is dissolved in dry diethyl ether.", "Step 2: Methylamine is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: Hydrogen fluoride gas is bubbled through the reaction mixture for 1 hour at 0°C.", "Step 5: The reaction mixture is quenched with hydrochloric acid and extracted with diethyl ether.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: The crude product is purified by recrystallization from ethanol to yield 3-(methylamino)propane-1-sulfonyl fluoride hydrochloride." ] }

2751610-17-8

Molecular Formula

C4H11ClFNO2S

Molecular Weight

191.65 g/mol

IUPAC Name

3-(methylamino)propane-1-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C4H10FNO2S.ClH/c1-6-3-2-4-9(5,7)8;/h6H,2-4H2,1H3;1H

InChI Key

QJHJJBOBYJEMKT-UHFFFAOYSA-N

Canonical SMILES

CNCCCS(=O)(=O)F.Cl

Purity

95

Origin of Product

United States

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